molecular formula C14H21NOS B4115200 N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide

N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B4115200
M. Wt: 251.39 g/mol
InChI Key: SURAGGFURMUXNF-UHFFFAOYSA-N
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Description

N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide, also known as NSI-189, is a novel chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in the treatment of various neurological disorders, including depression and cognitive impairment.

Mechanism of Action

The exact mechanism of action of N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed to work by increasing the expression of certain genes that are involved in the growth and survival of neurons. This, in turn, leads to the growth of new neurons in the hippocampus and other regions of the brain.
Biochemical and Physiological Effects
N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. In addition to promoting the growth of new neurons, it has been shown to increase the density of dendritic spines, which are structures on the surface of neurons that are involved in synaptic transmission. It has also been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide for lab experiments is its ability to promote the growth of new neurons in the hippocampus. This makes it a useful tool for studying the mechanisms of neurogenesis and the effects of neurotrophic factors. However, one limitation of N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Future Directions

There are a number of potential future directions for research on N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide. One area of interest is the potential use of N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide in the treatment of depression and other mood disorders. Another area of interest is the potential use of N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide in the treatment of cognitive impairment, particularly in patients with Alzheimer's disease or other forms of dementia. Additionally, there is interest in exploring the use of N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide in combination with other drugs or therapies, in order to enhance its effects.

Scientific Research Applications

N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. In preclinical studies, N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide has been shown to promote the growth of new neurons in the hippocampus, a region of the brain that is critical for learning and memory. This effect has been observed in both animal models and human clinical trials.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-pentan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-4-5-12(3)15-14(16)10-17-13-8-6-11(2)7-9-13/h6-9,12H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURAGGFURMUXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)CSC1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)sulfanyl]-N-(pentan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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